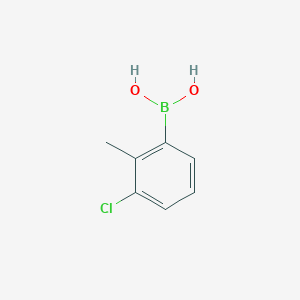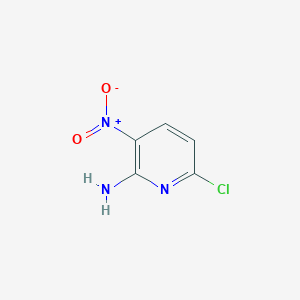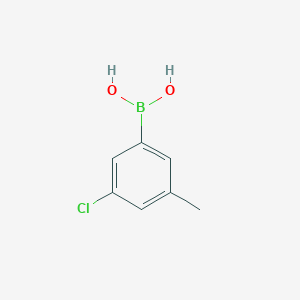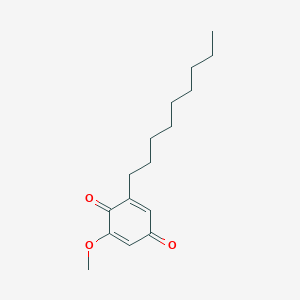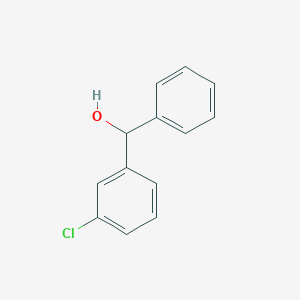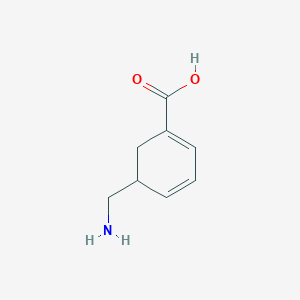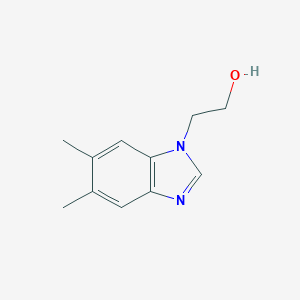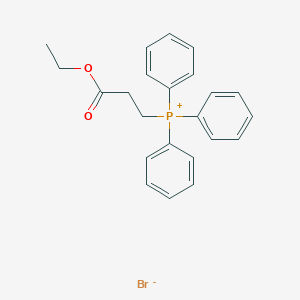
Isocianato de tricloroacetilo
Descripción general
Descripción
Trichloroacetyl isocyanate is an organic compound with the molecular formula C₃Cl₃NO₂. It is a colorless to pale yellow liquid that is highly reactive and used in various chemical reactions. The compound is known for its utility as a derivatizing reagent in nuclear magnetic resonance studies and its role in the synthesis of various organic compounds .
Aplicaciones Científicas De Investigación
Trichloroacetyl isocyanate is widely used in scientific research due to its reactivity and versatility:
Mecanismo De Acción
Target of Action
Trichloroacetyl isocyanate (TCAI) is primarily targeted towards alcohols, phenols, and amines . These compounds play crucial roles in various biological processes, including signal transduction, neurotransmission, and enzymatic reactions.
Mode of Action
TCAI interacts with its targets (alcohols, phenols, and amines) through a process known as 1,5-cycloaddition . This reaction results in the formation of [2+2] and [4+2] cycloadducts . The cycloaddition reaction is a powerful tool in organic chemistry, allowing for the construction of cyclic structures that are often difficult to synthesize through other methods.
Biochemical Pathways
The interaction of TCAI with its targets affects various biochemical pathways. For instance, the reaction of TCAI with water and other small molecules is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
Pharmacokinetics
It’s known that tcai is a hygroscopic and moisture-sensitive compound , suggesting that it may have unique pharmacokinetic properties related to its reactivity with water.
Result of Action
The molecular and cellular effects of TCAI’s action are diverse, depending on the specific targets and the environmental context. For instance, TCAI can promote the biosynthesis of proteoglycans, increase the content of hyaluronic acid in the skin, and improve skin moisturization and joint pain associated with aging .
Action Environment
The action, efficacy, and stability of TCAI can be influenced by various environmental factors. For example, TCAI is sensitive to moisture , which can affect its reactivity and stability. Furthermore, the presence of other substances, such as dichloromethane, ether, and tetrahydrofuran, can influence the solubility of TCAI .
Análisis Bioquímico
Biochemical Properties
Trichloroacetyl isocyanate plays a role in biochemical reactions, particularly in the synthesis of carbamates . It can react with alcohols to form carbamates, which are used in a variety of biochemical applications . The nature of these interactions involves the formation of covalent bonds during the reaction process .
Molecular Mechanism
Trichloroacetyl isocyanate exerts its effects at the molecular level through its interactions with other molecules. For instance, it undergoes a 1,5-cycloaddition reaction with certain compounds to yield cycloadducts . This suggests that Trichloroacetyl isocyanate can participate in binding interactions with biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Trichloroacetyl isocyanate is moisture-sensitive and should be stored in a cool place .
Metabolic Pathways
Trichloroacetyl isocyanate is involved in the synthesis of carbamates, indicating its participation in metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichloroacetyl isocyanate can be synthesized by reacting 2,2,2-trichloroacetamide with oxalyl chloride. The reaction mixture is heated to 70°C for 24 hours, followed by concentration under vacuum . Another method involves the reaction of trichloroacetyl chloride with sodium cyanate under controlled conditions .
Industrial Production Methods: Industrial production of trichloroacetyl isocyanate typically involves the large-scale reaction of trichloroacetyl chloride with sodium cyanate. The reaction is carried out in a controlled environment to ensure safety and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: Trichloroacetyl isocyanate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It reacts with cyclic enol ethers to form fused azetidinones.
Substitution Reactions: It reacts with nucleophiles such as alcohols, phenols, and amines to form carbamates and ureas.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve cyclic enol ethers and are carried out under mild conditions.
Substitution Reactions: Common reagents include alcohols, phenols, and amines.
Major Products Formed:
Cycloaddition Reactions: Fused azetidinones.
Substitution Reactions: Carbamates and ureas.
Comparación Con Compuestos Similares
- Chloroacetyl isocyanate
- Benzyl isocyanate
- Isopropyl isocyanate
- Chlorosulfonyl isocyanate
Comparison: Trichloroacetyl isocyanate is unique due to the presence of three chlorine atoms, which significantly increase its electrophilicity compared to other isocyanates. This makes it more reactive and suitable for specific applications where high reactivity is required .
Propiedades
IUPAC Name |
2,2,2-trichloroacetyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3NO2/c4-3(5,6)2(9)7-1-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNOZCCBOFGDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)C(Cl)(Cl)Cl)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062790 | |
| Record name | Trichloroacetyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3019-71-4 | |
| Record name | Trichloroacetyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloroacetyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl isocyanate, 2,2,2-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloroacetyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloroacetyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICHLOROACETYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXV1P5J6JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TAI interact with its primary target, hydroxyl groups?
A1: TAI reacts rapidly and quantitatively with hydroxyl groups to form trichloroacetyl carbamates. [, ] This reaction effectively "marks" the hydroxyl groups for analytical purposes. [, ]
Q2: What are the downstream effects of TAI derivatization on the NMR spectra of target molecules?
A2: TAI derivatization leads to several characteristic changes in NMR spectra: * The carbamate N-H proton signal appears downfield, facilitating the counting of hydroxyl groups. [] * Ring protons proximal to the derivatized hydroxyl groups become more dispersed, allowing for easier identification. [] * Specific changes in chemical shifts of the carbamate proton signals can be correlated to the presence of different functional groups. []
Q3: What is the molecular formula and weight of TAI?
A3: The molecular formula of TAI is C3Cl3NO2, and its molecular weight is 198.4 g/mol.
Q4: What spectroscopic techniques are commonly used to characterize TAI and its derivatives?
A4: Commonly used spectroscopic techniques include: * Infrared (IR) Spectroscopy [, , ] * 1H Nuclear Magnetic Resonance (NMR) Spectroscopy [, , , , , , , ] * 13C NMR Spectroscopy [, , , ] * Mass Spectrometry (MS) [, ]
Q5: What is the stability of TAI under different storage conditions?
A5: While specific stability data may vary, TAI is generally stored under anhydrous conditions to prevent hydrolysis.
Q6: Are there any notable material compatibilities or incompatibilities with TAI?
A6: TAI reacts readily with nucleophiles such as water, alcohols, and amines. It should be handled with care and stored away from incompatible materials.
Q7: What is the primary reaction mechanism by which TAI participates in organic synthesis?
A7: TAI is commonly involved in [2+2] cycloaddition reactions with electron-rich alkenes, such as glycals. [, , ] These reactions are highly regio- and stereoselective and provide a valuable route to β-lactams.
Q8: How does the structure of the glycal influence its reactivity with TAI in [2+2] cycloadditions?
A8: The reactivity of glycals with TAI is strongly influenced by the electronic properties and steric bulk of protecting groups on the glycal. [] Electron-withdrawing protecting groups decrease reactivity, while bulky groups can hinder the approach of TAI.
Q9: Have computational methods been used to study the [2+2] cycloaddition of TAI to glycals?
A9: Yes, computational studies have provided insights into the mechanism and transition states involved in the [2+2] cycloaddition of TAI to glycals. [] These studies have shown that the reaction proceeds through an asynchronous one-step mechanism involving a zwitterionic species.
Q10: Have any quantitative structure-activity relationship (QSAR) models been developed for TAI derivatives?
A10: While the provided papers do not describe QSAR models specifically for TAI derivatives, studies have explored the relationship between the structure of TAI-derivatized molecules and their NMR spectra. [, , ]
Q11: How do structural modifications of TAI derivatives affect their biological activity?
A11: The provided research focuses primarily on the synthetic and analytical applications of TAI rather than its biological activity. Therefore, information on the SAR of TAI derivatives regarding biological activity is limited within these papers.
Q12: What are the common formulation strategies used to improve the stability or solubility of TAI derivatives?
A12: The provided research primarily focuses on the use of TAI as a derivatizing agent for analytical purposes and as a reagent in organic synthesis. As a result, these papers do not provide detailed information on formulation strategies for TAI derivatives.
Q13: Are there any specific safety, health, and environmental (SHE) regulations regarding the use and handling of TAI?
A13: As a reactive chemical, TAI should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) and relevant regulations for detailed information on safe handling, storage, and disposal.
Q14: What are some applications of TAI in analytical chemistry?
A29: TAI is primarily used as a derivatizing agent for the analysis of hydroxyl groups in various compounds, including: * Carbohydrates [] * Steroids [, , ] * Hydroxy fatty acid mixtures [] * Polymers [, ]
Q15: How is TAI used to quantify hydroxyl groups in a sample?
A30: After reacting TAI with a sample containing hydroxyl groups, the resulting trichloroacetyl carbamate derivatives can be analyzed using 1H NMR spectroscopy. The integration of the carbamate N-H proton signal is directly proportional to the concentration of hydroxyl groups in the original sample. [, , ]
Q16: What are the advantages of using TAI as a derivatizing agent for NMR analysis?
A31: TAI offers several advantages: * High Reactivity: TAI reacts rapidly and quantitatively with hydroxyl groups, ensuring complete derivatization. [, ] * Characteristic NMR Signals: TAI derivatives produce distinct downfield N-H proton signals in 1H NMR spectra, facilitating identification and quantification. [] * Improved Spectral Dispersion: TAI derivatization often leads to improved spectral dispersion, allowing for easier analysis of complex mixtures. []
Q17: Are there any alternative reagents to TAI for the derivatization of hydroxyl groups?
A32: Yes, other reagents can derivatize hydroxyl groups for analytical purposes, including: * Chloroformates [] * Chlorosulfonyl isocyanate [] * Trifluoroacetic anhydride (TFAA) []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

